(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid; hydrochloride is a chiral compound with significant relevance in medicinal chemistry and organic synthesis. This compound is classified as an amino acid derivative, specifically a sugar amino acid, which plays a crucial role in various biochemical processes and pharmaceutical applications.
The synthesis of (2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid typically involves chiral synthesis techniques. One common method includes the enantiospecific synthesis from L-glutamic acid derivatives. The process can be broken down into several key steps:
The synthesis often requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the desired enantiomer. Techniques such as High-Performance Liquid Chromatography (HPLC) are used for purification and analysis of the product .
The molecular formula for (2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid is , indicating it contains six carbon atoms, eleven hydrogen atoms, one nitrogen atom, and three oxygen atoms. The compound features a five-membered oxolane ring with an aminomethyl group and a carboxylic acid functional group.
(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid can participate in various chemical reactions:
The reactions are typically carried out under controlled conditions to optimize yield and minimize side products. Reaction mechanisms often involve nucleophilic attack at electrophilic centers within the molecule.
The mechanism of action for (2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid is primarily related to its role as an amino acid mimic in biological systems. It can interact with various receptors and enzymes due to its structural similarity to natural amino acids.
(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid has several applications in scientific research:
This compound's unique structure and properties make it a valuable asset in both academic research and pharmaceutical development efforts.
The construction of enantiomerically pure oxolane (tetrahydrofuran) scaffolds is critical for accessing pharmaceutically relevant compounds like (2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid. Key strategies leverage chiral auxiliaries and catalytic asymmetric methods to control the C2 and C5 stereocenters. N-(1-Phenylethyl)aziridine-2-carboxylate esters serve as versatile three-carbon chirons due to their configurational stability and predictable ring-opening regioselectivity. These compounds undergo diastereoselective transformations when coupled with oxolane precursors, enabling precise installation of the aminomethyl and carboxylic acid functionalities [6].
Enzymatic resolution provides an alternative route to enantiopure intermediates. For example, lipase-catalyzed kinetic resolution of racemic aziridine carboxylates yields esters with >99% diastereomeric excess (de), which can be elaborated to the target oxolane scaffold via regioselective nucleophilic ring expansion [6]. Additionally, enzymatic aminolysis separates diastereomers of tert-butyl aziridine-2-carboxylates, though with moderate efficiency (40% de) [6].
Table 1: Stereoselective Methods for Oxolane Intermediate Synthesis
Method | Chiral Controller | Stereochemical Outcome | Yield Range |
---|---|---|---|
Aziridine Ring Opening | N-(1-Phenylethyl) auxiliary | >98% de at C5 | 65–92% |
Enzymatic Resolution | Lipase from Pseudomonas fluorescens | >99% ee | 40–75% |
Diastereomeric Crystallization | (−)-Menthyl ester | >99% de | 50–68% |
Catalytic Asymmetric Hydrogenation | Chiral phosphine ligands | 90–95% ee | 70–85% |
The absolute configuration of intermediates is confirmed through chemical correlation to established chiral building blocks. For instance, (2R)-configured aziridine carboxylates are converted to (ʀ)-serine derivatives, providing a stereochemical benchmark for the target oxolane scaffold [6]. This verification step is essential for ensuring fidelity in multi-step syntheses of complex chiral molecules.
Regioselective introduction of the aminomethyl group at the C5 position of oxolanes presents distinct synthetic challenges. Nucleophilic ring-opening of activated aziridine intermediates enables direct carbon-nitrogen bond formation while preserving stereochemical integrity. Aziridines derived from N-(1-phenylethyl)aziridine-2-carboxylates undergo preferential cleavage at the less substituted carbon atom when treated with cyanide nucleophiles, followed by reduction to deliver the aminomethyl functionality [6]. This approach capitalizes on the stereodirecting influence of the chiral auxiliary to control the configuration at C5.
Alternative pathways involve reductive amination of aldehyde precursors generated from aziridine-2-carbaldehydes. Swern oxidation of aziridine alcohols provides these key aldehydes without epimerization, which then undergo diastereoselective addition with ammonia equivalents. Subsequent hydrogenolytic removal of the chiral auxiliary yields the free primary amine [6]. Notably, metal-ammonia reduction (Birch conditions) or acidic cleavage in anisole effectively cleaves the phenylethyl group while preserving the oxolane framework [6].
Table 2: Aminomethylation Approaches for C5 Functionalization
Strategy | Key Reagents/Conditions | Regioselectivity | Stereoretention |
---|---|---|---|
Aziridine Ring Opening | KCN, then LiAlH₄ reduction | >20:1 at C5 | >98% |
Reductive Amination | NaBH₃CN/NH₄OAc, pH 7 buffer | N/A | >95% |
Curtius Rearrangement | DPPA, tert-butanol, heat | N/A | 85–90% |
Gabriel Synthesis | N-Phthalimidomethyl chloride, then hydrazine | Moderate | 80–88% |
The bicyclic framework of 8-azabicyclo[3.2.1]octane derivatives demonstrates how structural constraints influence reactivity. In these systems, the nitrogen atom facilitates nucleophilic substitutions that can be adapted for aminomethyl group installation in sterically congested environments . However, stereochemical control diminishes when employing unconstrained linear precursors, underscoring the importance of cyclic templates for achieving high stereoselectivity.
The hydrochloride salt formation step converts the free base amino acid into a crystalline solid with enhanced stability and handling properties. This process requires precise pH control during acidification to avoid racemization or decomposition. The carboxylic acid group (pKₐ ≈ 2.4) and aminomethyl group (pKₐ ≈ 9.5) create distinct protonation regimes, necessitating careful titration with hydrochloric acid to selectively target the amine functionality while preserving the zwitterionic character of the amino acid [7].
Solvent selection critically impacts crystal morphology and stoichiometry. Mixed-solvent systems (e.g., chloroform-methanol-water) produce high-purity monohydrate crystals with consistent particle size distribution. Crystallization kinetics studies reveal that slow antisolvent addition (diethyl ether) to saturated methanolic solutions yields the desired hydrochloride salt with >99.5% chemical purity and <0.1% residual solvents [7] [8]. The optimal temperature range (0–5°C) minimizes degradation while promoting crystal nucleation.
Salt stability profiles correlate with hydration states. Anhydrous forms exhibit superior long-term storage characteristics but are hygroscopic, requiring inert atmosphere packaging. Hydrated salts (mono- or dihydrate) demonstrate lower melting points (180–183°C with decomposition) but better powder flow properties [7]. Accelerated stability studies (40°C/75% RH) confirm that both forms maintain enantiomeric integrity (>99.9% ee) after six months when protected from light.
The hydrochloride counterion enhances biological membrane permeability by increasing water solubility while maintaining lipophilic balance. This property is particularly valuable for amino acid-based pharmaceuticals requiring efficient cellular uptake. X-ray powder diffraction analyses confirm that the crystalline lattice organizes chloride ions via hydrogen-bonding networks with protonated aminomethyl groups and water molecules, contributing to the salt's structural stability [8].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1